molecular formula C13H14 B1199988 1-Isopropylnaphthalene CAS No. 6158-45-8

1-Isopropylnaphthalene

Cat. No.: B1199988
CAS No.: 6158-45-8
M. Wt: 170.25 g/mol
InChI Key: PMPBFICDXLLSRM-UHFFFAOYSA-N
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Description

1-Isopropylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where an isopropyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropylating agents. One common method involves the use of solid superacidic catalysts, such as H-MCM-22 (MWW), to facilitate the isopropylation reaction . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, this compound is produced by reacting naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its structural similarity to other aromatic hydrocarbons enables it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Isopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its distinct boiling point, refractive index, and hydrophobicity make it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-propan-2-ylnaphthalene
Source PubChem
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InChI

InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBFICDXLLSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865481
Record name Naphthalene, 1-(1-methylethyl)-
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Molecular Weight

170.25 g/mol
Source PubChem
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CAS No.

6158-45-8, 29253-36-9
Record name 1-(1-Methylethyl)naphthalene
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Record name 1-Isopropylnaphthalene
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Record name Naphthalene, (1-methylethyl)-
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Record name 1-ISOPROPYLNAPHTHALENE
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Record name Naphthalene, (1-methylethyl)-
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Record name Naphthalene, 1-(1-methylethyl)-
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Record name Isopropylnaphthalene
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Record name 1-ISOPROPYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

These and other objects and advantages of the invention by the instant process comprises (1) alkylating naphthalene with propylene in the presence of a phosphoric acid catalyst supported on SiO2, at a temperature of 150°-280° C. and a pressure of 5-30 atm. using a mol ratio of 1/5 to 1/20 mol propylene per 1 mol of starting naphthalene, until in the reaction 45 to 65% of the naphthalene has been isopropylated and then without separating off the unreacted naphthalene, (2) further treating the alkylation mixture by heating it in the presence of a phosphoric acid catalyst supported on SiO2 under an inert gas pressure of 5 to 30 atm. to a temperature of 180° to 280° C. until substantially no more β-isopropylnaphthalene is formed from the α-isopropylnaphthalene. There is thereby obtained an isomeric mixture consisting of 90-95% of the β-isopropylnaphthalene isomer. Pure β-isopropylnaphthalene can be recovered from this isomeric reaction product by distillation and crystallization.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction was carried out as in Example 7, but by reacting naphthalene with p-cymene. Yield of isopropylnaphthalene obtained was 51% with 93% β- and 7% α-isomer.
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Synthesis routes and methods IV

Procedure details

Reaction was carried out as in Example 4, but using 2-chloropropane as the alkylating agent with a molar ratio of naphthalene/2-chloropropane of 1:0.8. Yield of isopropylnaphthalene obtained was 54%, with an isomer distribution of 98% β- and 2% α-isopropylnaphthalene.
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Synthesis routes and methods V

Procedure details

Reaction was carried out as in Example 4, but by reacting naphthalene with cumene in a molar ratio of 1 to 0.8 for 4 hours. Yield of isopropylnaphthalene obtained was 37%%, with an isomer distribution of 92% β- and 8% α.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-isopropylnaphthalene metabolized in biological systems?

A1: Research on rabbits revealed that this compound undergoes extensive metabolism, primarily in the liver. [] The process involves various enzymatic reactions, including oxidation, reduction, and conjugation. Key metabolic pathways include:

    Q2: How do the catalytic properties of this compound differ from traditional catalysts like hydrogen Y-zeolite?

    A2: While not a catalyst itself, this compound serves as a model compound for assessing the catalytic activity of novel materials. Studies comparing the dealkylation rates of this compound on cross-linked smectite catalysts and hydrogen Y-zeolite revealed significant differences. [] Cross-linked smectites, particularly those cross-linked with oligomeric aluminum hydroxide, demonstrated substantially higher dealkylation rates across various temperatures (300°C - 475°C). [] This enhanced activity likely arises from the unique structural features of cross-linked smectites, such as larger pore sizes and different acid site distributions, compared to conventional zeolites. [] These findings highlight the potential of cross-linked smectites as effective catalysts for industrial processes requiring the breakdown of bulky aromatic compounds like this compound.

    Q3: Does the position of the isopropyl group on the naphthalene ring influence its reactivity?

    A3: Yes, the position of the isopropyl group significantly impacts the reactivity of isopropylnaphthalene during oxidation. Studies revealed that while 2-(1-hydroperoxy-1-methylethyl)naphthalene actively initiates the liquid-phase oxidation of hydrocarbons, surprisingly, 1-(1-hydroperoxy-1-methylethyl)naphthalene acts as an inhibitor. [] This contrasting behavior stems from the different decomposition products formed from these isomers. Thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene generates hydroxyaromatic compounds, which are known oxidation inhibitors. [] This explains the observed inhibition of hydrocarbon oxidation by this isomer. In contrast, the decomposition products of 2-(1-hydroperoxy-1-methylethyl)naphthalene do not possess these inhibitory properties, allowing it to function as an effective initiator. [] This highlights the crucial role of positional isomerism in dictating the reactivity and functional properties of substituted naphthalene derivatives.

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